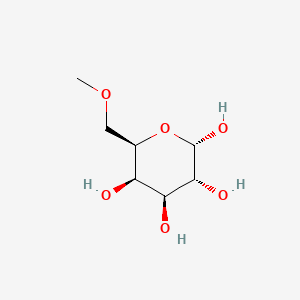

6-O-Methyl-alpha-D-galactopyranose

Description

Structure

3D Structure

Properties

CAS No. |

31505-26-7 |

|---|---|

Molecular Formula |

C7H14O6 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-6-(methoxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C7H14O6/c1-12-2-3-4(8)5(9)6(10)7(11)13-3/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1 |

InChI Key |

QWJKEQVWXSYDJA-PZRMXXKTSA-N |

Isomeric SMILES |

COC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O |

Canonical SMILES |

COCC1C(C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-O-Methyl-alpha-D-galactopyranose: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 6-O-Methyl-alpha-D-galactopyranose. This document is intended to serve as a valuable resource for researchers and professionals engaged in carbohydrate chemistry, drug discovery, and development.

Chemical Structure and Identification

This compound is a monosaccharide derivative of galactose, characterized by a methyl group ether-linked to the oxygen atom at the C-6 position of the pyranose ring. The 'alpha' designation indicates that the hydroxyl group at the anomeric carbon (C-1) is in the axial position.

The fundamental structural details of this compound are outlined below:

-

IUPAC Name : (2S,3R,4S,5R,6R)-6-(methoxymethyl)oxane-2,3,4,5-tetrol[1]

-

Molecular Formula : C₇H₁₄O₆[1]

-

CAS Number : 31505-26-7[1]

-

PubChem CID : 44269524[1]

The pyranose ring of this compound adopts a chair conformation, which is the most stable arrangement for six-membered rings. The stereochemistry of the hydroxyl groups on the ring is the same as that of D-galactose.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, computational predictions from reliable databases provide valuable insights into its characteristics.

| Property | Value | Source |

| Molecular Weight | 194.18 g/mol | PubChem[1] |

| Monoisotopic Mass | 194.07903816 Da | PubChem[1] |

| Topological Polar Surface Area | 99.4 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| XLogP3-AA | -2.6 | PubChem[1] |

Synthesis of this compound

A direct, one-step synthesis protocol for this compound is not readily found in the literature. However, a plausible multi-step synthetic route can be devised based on established methods for the selective modification of monosaccharides. A key strategy involves the protection of the more reactive hydroxyl groups, followed by methylation of the primary hydroxyl group at the C-6 position, and subsequent deprotection.

A potential synthetic workflow is outlined below:

Experimental Protocol for the Proposed Synthesis:

-

Protection of Hydroxyl Groups:

-

alpha-D-Galactopyranose is reacted with acetone in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to form 1,2:3,4-di-O-isopropylidene-alpha-D-galactopyranose. This protection strategy leaves the primary hydroxyl group at C-6 as the only free hydroxyl group.

-

The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The product is then isolated and purified, usually by crystallization or column chromatography.

-

-

Methylation of the C-6 Hydroxyl Group:

-

The protected galactopyranose derivative is dissolved in an aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

A strong base, such as sodium hydride (NaH), is added to deprotonate the C-6 hydroxyl group, forming an alkoxide.

-

Methyl iodide (CH₃I) is then added as the methylating agent.

-

The reaction is typically carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

-

Upon completion, the reaction is quenched, and the methylated product is extracted and purified.

-

-

Deprotection:

-

The isopropylidene protecting groups are removed by acidic hydrolysis. This is commonly achieved by treating the methylated intermediate with an aqueous solution of a mild acid, such as acetic acid or trifluoroacetic acid (TFA).

-

The reaction progress is monitored by TLC.

-

Once the deprotection is complete, the final product, this compound, is isolated and purified, often by column chromatography.

-

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show a characteristic signal for the methyl protons (O-CH₃) as a singlet around 3.4 ppm. The anomeric proton (H-1) would appear as a doublet with a coupling constant of approximately 3-4 Hz, characteristic of an alpha-anomer. Other ring protons would resonate in the region of 3.5-4.5 ppm.

-

¹³C NMR: The spectrum would feature a signal for the methyl carbon at approximately 60 ppm. The anomeric carbon (C-1) would be expected to resonate around 100 ppm. The other ring carbons would appear in the 60-80 ppm region.

Biological Significance and Potential Applications

The biological role of this compound is not well-documented. However, the methylation of monosaccharides is a known biological modification that can influence their properties and interactions. Methylation can increase the hydrophobicity of a sugar molecule and may affect its recognition by enzymes and receptors.

Methylated carbohydrates are found in various natural products and have been implicated in biological processes such as molecular recognition. The presence of a methyl group can alter the binding affinity of a carbohydrate to proteins, which is a critical aspect of many biological signaling pathways.

Given the importance of carbohydrate-protein interactions in drug development, this compound and similar methylated sugars could serve as valuable tools for probing these interactions and for the design of novel therapeutics. For instance, they could be used as building blocks for the synthesis of more complex glycans or as ligands in drug discovery screening assays.

Conclusion

This compound is a structurally defined monosaccharide derivative with potential applications in chemical and biological research. While detailed experimental data for this specific compound are limited, its synthesis can be achieved through established carbohydrate chemistry methodologies. Further investigation into its biological activities and interactions is warranted to fully elucidate its potential in fields such as glycobiology and medicinal chemistry. This guide provides a foundational understanding of its structure and properties to aid future research endeavors.

References

The Natural Occurrence of 6-O-Methyl-alpha-D-galactopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 6-O-Methyl-alpha-D-galactopyranose, a methylated monosaccharide found primarily in marine red algae. The document details its known natural sources, metabolic pathways, and provides a framework for its extraction, purification, and structural elucidation based on established methodologies for related compounds. This guide is intended to serve as a foundational resource for researchers interested in the biological significance and potential applications of this unique carbohydrate.

Introduction

This compound is a naturally occurring monosaccharide derivative characterized by a methyl group at the C-6 position of the galactose sugar. While not as ubiquitous as its parent sugar, D-galactose, this methylated form is a significant component of certain marine organisms, particularly red algae (Rhodophyta). Its presence in complex polysaccharides suggests specific biological roles, potentially related to structural integrity, energy storage, or defense mechanisms. This guide synthesizes the current knowledge on the natural occurrence, biosynthesis, and metabolism of this compound, and provides detailed experimental protocols for its study.

Natural Occurrence

The primary natural sources of this compound identified to date are marine red algae. It exists as a constituent of complex sulfated galactans, which are major components of the cell walls of these organisms.

| Organism | Phylum | Notes |

| Digenea simplex | Rhodophyta | Reported as a natural source of this compound.[1] |

| Ceramium boydenii | Rhodophyta | Identified as containing 6-O-Methyl-D-galactose.[2] |

| Porphyra species | Rhodophyta | A component of the galactan known as porphyran.[2] |

Biosynthesis and Metabolism

The precise biosynthetic pathway for the 6-O-methylation of galactose in red algae has not been fully elucidated. However, it is hypothesized to be a modification step within the general pathway of galactan biosynthesis. The general biosynthesis of sulfated galactans in red algae involves the use of UDP-D-galactose and GDP-L-galactose as sugar donors.[3][4] The methylation at the C-6 position likely occurs after the incorporation of the galactose unit into the growing polysaccharide chain, catalyzed by a specific O-methyltransferase.

In marine environments, certain heterotrophic bacteria have been shown to metabolize 6-O-methyl-d-galactose. The degradation pathway involves an oxidative demethylation process. This reaction is catalyzed by a cytochrome P450 monooxygenase, in conjunction with its redox partners ferredoxin and ferredoxin reductase, yielding D-galactose and formaldehyde.[2]

Visualizing the Metabolic Pathways

Experimental Protocols

The following sections outline detailed methodologies for the extraction, purification, and structural elucidation of this compound from red algae. These protocols are based on established techniques for carbohydrate analysis from marine sources.[5][6][7][8][9]

Extraction of Polysaccharides

This protocol describes the hot water extraction of polysaccharides from dried red algal biomass.

-

Sample Preparation:

-

Wash fresh algal material with fresh water to remove salts and epiphytes.

-

Dry the algal material at 60°C until a constant weight is achieved.

-

Grind the dried algae into a fine powder.

-

Defat the algal powder by extraction with a 2:1 (v/v) mixture of chloroform:methanol at room temperature for 24 hours.

-

Air-dry the defatted powder.

-

-

Hot Water Extraction:

-

Suspend the defatted algal powder in distilled water at a 1:20 (w/v) ratio.

-

Adjust the pH to 8.0 with 1 M NaOH.

-

Heat the suspension at 90°C for 2 hours with constant stirring.

-

Cool the extract to room temperature and centrifuge at 10,000 x g for 20 minutes to remove the algal residue.

-

Collect the supernatant.

-

-

Precipitation of Polysaccharides:

-

Concentrate the supernatant to one-third of its original volume using a rotary evaporator.

-

Precipitate the polysaccharides by adding 4 volumes of cold ethanol and store at 4°C overnight.

-

Collect the precipitate by centrifugation at 10,000 x g for 20 minutes.

-

Wash the precipitate with 70% ethanol, followed by absolute ethanol.

-

Lyophilize the precipitate to obtain the crude polysaccharide extract.

-

Hydrolysis of Polysaccharides

To analyze the monosaccharide composition, the extracted polysaccharides are hydrolyzed.

-

Dissolve 10 mg of the crude polysaccharide extract in 2 mL of 2 M trifluoroacetic acid (TFA).

-

Heat the solution at 121°C for 2 hours in a sealed tube.

-

Cool the hydrolysate to room temperature and remove the TFA by repeated co-distillation with methanol under a stream of nitrogen.

-

Dissolve the dried hydrolysate in a known volume of distilled water for further analysis.

Purification of this compound

Purification of the target monosaccharide from the hydrolysate can be achieved using chromatographic techniques.

-

Size-Exclusion Chromatography (SEC):

-

Apply the concentrated hydrolysate to a Bio-Gel P-2 column.

-

Elute with deionized water at a flow rate of 0.5 mL/min.

-

Collect fractions and monitor for the presence of monosaccharides using the phenol-sulfuric acid method.

-

Pool the monosaccharide-containing fractions and lyophilize.

-

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):

-

For higher purity, the monosaccharide fraction can be further separated on a CarboPac PA1 or PA10 column.

-

Use an isocratic elution with 18 mM NaOH at a flow rate of 1 mL/min.

-

Identify the peak corresponding to this compound by comparison with an authentic standard.

-

Structural Elucidation and Quantification

The structure and quantity of the purified compound are determined using spectroscopic and chromatographic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Convert the monosaccharides to their alditol acetates.

-

Reduce the monosaccharides with NaBH4.

-

Acetylate the resulting alditols with acetic anhydride and pyridine.

-

-

GC-MS Analysis:

-

Quantification: Use a suitable internal standard (e.g., myo-inositol) for quantitative analysis.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified sample in D2O.

-

Acquire 1H and 13C NMR spectra.

-

The presence of a methoxy group will be indicated by a singlet around 3.4 ppm in the 1H NMR spectrum and a signal around 59 ppm in the 13C NMR spectrum.

-

Utilize 2D NMR techniques (COSY, HSQC, HMBC) for complete assignment of all proton and carbon signals to confirm the structure as this compound.[12][13][14]

-

Visualizing the Experimental Workflow

Signaling Pathways

Currently, there is no direct evidence for specific signaling pathways involving this compound. However, it is increasingly recognized that metabolites can act as signaling molecules, influencing cellular processes by modulating enzyme activity or gene expression. The catabolism of this compound in marine bacteria, for instance, could lead to changes in the intracellular concentrations of D-galactose and formaldehyde, which in turn might trigger specific metabolic responses. Further research is needed to explore the potential signaling roles of this methylated sugar.

Visualizing a General Metabolite Signaling Concept

Conclusion

This compound is a naturally occurring methylated sugar primarily found in the complex polysaccharides of red algae. While its precise biological functions and biosynthetic pathway are still under investigation, its presence suggests specialized roles in these marine organisms. The metabolic pathway for its degradation in marine bacteria has been partially elucidated. This technical guide provides a summary of the current knowledge and a framework of experimental protocols to facilitate further research into this intriguing molecule. Future studies are warranted to fully understand its physiological significance and to explore its potential applications in biotechnology and drug development.

References

- 1. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Structural Diversity in Galactans From Red Seaweeds and Its Influence on Rheological Properties [frontiersin.org]

- 4. Structural Diversity in Galactans From Red Seaweeds and Its Influence on Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. Extraction and Modification of Macroalgal Polysaccharides for Current and Next-Generation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction Optimization of Polysaccharides from Wet Red Microalga Porphyridium purpureum Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample [mdpi.com]

- 11. scielo.br [scielo.br]

- 12. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]

- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 14. researchgate.net [researchgate.net]

The Presence and Significance of 6-O-Methyl-alpha-D-galactopyranose in Plant Polysaccharides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylation of monosaccharide residues within plant polysaccharides is a nuanced structural modification that can significantly impact the physicochemical properties and biological activities of these complex carbohydrates. Among these modifications, the presence of 6-O-methyl-alpha-D-galactopyranose is of growing interest due to its potential influence on cell wall architecture, intercellular signaling, and interactions with bioactive compounds. This technical guide provides a comprehensive overview of the current understanding of this compound in plant polysaccharides, including its distribution, methods for its analysis, and its putative biological roles. The guide is intended to serve as a resource for researchers in the fields of plant biology, carbohydrate chemistry, and drug development, offering detailed experimental protocols and conceptual frameworks to stimulate further investigation into this unique monosaccharide modification.

Introduction to this compound

This compound is a naturally occurring monosaccharide derivative where a methyl group is attached to the oxygen atom at the C-6 position of an alpha-D-galactopyranose unit. This seemingly simple modification can impart a degree of hydrophobicity to the sugar residue, potentially altering the solubility, conformation, and intermolecular interactions of the polysaccharide chains in which it is incorporated. While O-methylation is a known modification of various components of the plant cell wall, the specific occurrence and function of 6-O-methylated galactose are not as extensively studied as other modifications like the methylation of pectic galacturonic acid.[1][2]

Occurrence and Distribution

The presence of methylated monosaccharides, including methylated galactose, has been reported in various plant lineages, from algae to higher plants. However, specific quantitative data for this compound remains relatively scarce in the literature. The available data suggests its presence in certain plant cell wall components, although often as a minor constituent. For instance, studies on pectic polysaccharides from white mustard (Sinapis alba) cotyledons have identified various methylated sugars, indicating the complexity of methylation patterns in plant cell walls.[3][4] While 3-O-methyl-D-galactose has been identified in the pectic polysaccharides of charophytes and lycophytes, the distribution of the 6-O-methylated isomer is less clear.[5][6]

Table 1: Reported Occurrence of Methylated Galactose in Plant Polysaccharides

| Plant/Organism Group | Polysaccharide Type | Methylation Position | Molar Proportion/Comment | Reference(s) |

| White Mustard (Sinapis alba) | Pectic Polysaccharides | 2-O-methyl-D-galactose | 1.14 (relative to 2,3-di-O-methyl-D-galactose) | [3][4] |

| Charophytes & Lycophytes | Pectic Polysaccharides | 3-O-methyl-D-galactose | Detected as a significant component | [5][6] |

| Pseuderanthemum carruthersii | Neutral Polysaccharide (Galactan) | 3-O-methyl galactose | 20.0% of total monosaccharides | [7] |

| Red Alga (Ceramium boydenii) | Not specified | 6-O-methyl-D-galactose | Reported presence | [8] |

Note: This table includes data on other methylated galactose isomers due to the limited specific data for the 6-O-methyl form in higher plants. This highlights the need for more targeted quantitative studies.

Experimental Protocols

Isolation and Purification of Polysaccharides Containing this compound

The isolation of specific polysaccharides requires a tailored approach based on the plant source and the target polysaccharide's properties. The following is a generalized workflow.

References

- 1. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]

- 2. Methylation analysis of polysaccharides: Technical advice [agris.fao.org]

- 3. Molecular cohesion in plant cell walls. Methylation analysis of pectic polysaccharides from the cotyledons of white mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular cohesion in plant cell walls. Methylation analysis of pectic polysaccharides from the cotyledons of white mustard - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sugar composition of the pectic polysaccharides of charophytes, the closest algal relatives of land-plants: presence of 3-O-methyl-D-galactose residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 6-O-Methyl-D-galactose | C7H14O6 | CID 18604925 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-O-Methyl-alpha-D-galactopyranose (CAS: 6779-91-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-O-Methyl-alpha-D-galactopyranose, a methylated monosaccharide of significant interest in the fields of glycobiology and drug development. This document details the physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it explores its potential biological significance and applications, particularly in the context of molecular recognition and the development of novel therapeutics. Detailed experimental protocols and conceptual diagrams are provided to facilitate further research and application.

Introduction

This compound is a derivative of the monosaccharide galactose, characterized by the presence of a methyl group at the C-6 position. While methylation is a common modification of macromolecules like proteins and nucleic acids, the methylation of carbohydrates is a less frequent but functionally significant event in biological systems.[1] Found in various natural sources, including bacteria, fungi, and plants, methylated sugars play a role in modulating the structure and function of glycans.[1] This modification can alter the hydrophobicity, conformational flexibility, and recognition by glycan-binding proteins, making this compound a valuable tool for studying carbohydrate-protein interactions and for the development of carbohydrate-based therapeutics.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 6779-91-5 | Internal Knowledge |

| Molecular Formula | C₇H₁₄O₆ | Internal Knowledge |

| Molecular Weight | 194.18 g/mol | Internal Knowledge |

| Appearance | White to off-white powder | Inferred from similar compounds |

| Solubility | Soluble in water and polar organic solvents | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Optical Rotation | Not available |

Synthesis and Purification

The synthesis of this compound can be achieved through the selective methylation of a suitably protected galactose derivative. A plausible synthetic route is outlined below, based on established methods for selective O-methylation of carbohydrates.[4]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Methanol (MeOH)

-

Dowex 50W-X8 resin (H⁺ form)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Protection of D-Galactose: Start with a protected form of D-galactose where the C6 hydroxyl group is free, such as 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose. This can be synthesized from D-galactose.

-

Methylation:

-

Dissolve 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose in anhydrous DMF under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution. Stir for 30 minutes at 0 °C.

-

Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Quenching and Extraction:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Deprotection:

-

Dissolve the crude product in a mixture of methanol and water.

-

Add Dowex 50W-X8 resin (H⁺ form) and stir the suspension at room temperature until thin-layer chromatography (TLC) indicates complete removal of the isopropylidene groups.

-

Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude this compound by silica gel column chromatography using a gradient of dichloromethane and methanol to afford the pure product.

-

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Experimental Protocols: Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in D₂O): The proton NMR spectrum is expected to show a characteristic signal for the methyl group protons around 3.4 ppm (singlet, 3H). The anomeric proton (H-1) should appear as a doublet around 4.9 ppm with a coupling constant of approximately 3-4 Hz, characteristic of an alpha anomer. Other sugar ring protons will resonate between 3.5 and 4.2 ppm.

-

¹³C NMR (in D₂O): The carbon NMR spectrum will show a signal for the methyl carbon around 59 ppm. The anomeric carbon (C-1) is expected to resonate around 100 ppm. The other five carbon signals of the pyranose ring will appear between 60 and 80 ppm.

4.2.2. Mass Spectrometry (MS)

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+Na]⁺ ion would be at m/z 217.17.

4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Sugars

-

For linkage analysis and confirmation, the methylated sugar can be further derivatized to its partially methylated alditol acetate (PMAA) and analyzed by GC-MS.[5] This is a standard procedure in carbohydrate analysis.[5][6]

Biological Significance and Applications in Drug Development

Methylation of monosaccharides can have significant biological implications. While not found in mammals, methylated sugars in other organisms are involved in molecular recognition events.[1] In the context of drug development, the introduction of a methyl group can modulate a molecule's properties in several beneficial ways:

-

Increased Lipophilicity: The methyl group increases the lipophilicity of the sugar, which can improve its pharmacokinetic properties, such as membrane permeability and oral bioavailability.

-

Metabolic Stability: The methyl group can block sites of enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of a carbohydrate-based drug.

-

Modulation of Binding Affinity: The presence of a methyl group can alter the binding affinity and specificity of a carbohydrate ligand for its protein receptor. This can be exploited to design more potent and selective inhibitors or modulators of protein function.

Conceptual Role in Modulating Protein-Carbohydrate Interactions

Caption: Conceptual diagram of how 6-O-methylation can alter protein-carbohydrate interactions.

The targeted modification of carbohydrates, such as the 6-O-methylation of galactose, is a promising strategy in the design of glycomimetic drugs. These compounds can act as antagonists or agonists of carbohydrate-binding proteins (lectins) that are involved in various disease processes, including inflammation, cancer metastasis, and microbial infections. For instance, idraparinux, a synthetic anticoagulant, contains O-methyl functionalities which contribute to its therapeutic profile.[3]

Conclusion

This compound is a valuable chemical entity for researchers in glycobiology and medicinal chemistry. Its synthesis, while requiring careful protection and deprotection strategies, is achievable through established chemical methods. The analytical characterization of this compound relies on standard spectroscopic and chromatographic techniques. The strategic introduction of a methyl group onto the galactose scaffold offers a powerful tool to modulate the biological and pharmacological properties of carbohydrate-based molecules, opening up new avenues for the development of novel therapeutics. This technical guide provides a foundational resource to stimulate and support further investigation into the potential of this compound.

References

- 1. Methylation – an uncommon modification of glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring Carbohydrates for Therapeutics: A Review on Future Directions [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methylation analysis of polysaccharides: Technical advice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Figure 2: [Sugar composition analysis by methanolysis]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

"physical and chemical properties of 6-O-Methyl-alpha-D-galactopyranose"

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-O-Methyl-alpha-D-galactopyranose. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document summarizes available data, outlines experimental protocols for its synthesis and characterization, and provides a visual representation of a potential synthetic pathway.

Physical Properties

Table 1: Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₆ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Exact Mass | 194.07903816 Da | [1] |

| Topological Polar Surface Area | 99.4 Ų | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 3 | [1] |

| XLogP3-AA | -2.6 | [1] |

Table 2: Experimental Physical Properties of Methyl-alpha-D-galactopyranoside (1-O-Methyl Isomer)

| Property | Value | Source |

| CAS Number | 3396-99-4 | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 114-117 °C | [2][3] |

| Optical Rotation | [α]20/D +173° to +180° (c=1.5 in water) | [3] |

| Solubility | Soluble in water and methanol. | [3] |

Chemical Properties and Reactivity

This compound is a monosaccharide derivative with a methyl ether at the C-6 position. This modification influences its reactivity compared to unsubstituted galactose. The primary hydroxyl group at C-6 is protected, which can direct further chemical modifications to the secondary hydroxyl groups at C-2, C-3, and C-4. The anomeric hydroxyl group at C-1 retains its reactivity, allowing for the formation of glycosidic bonds.

Key aspects of its chemical reactivity include:

-

Glycosylation: The anomeric hydroxyl group can react with alcohols under acidic conditions to form glycosides.[4]

-

Acylation and Alkylation: The remaining free hydroxyl groups (at C-1, C-2, C-3, and C-4) can be acylated or alkylated using standard protecting group chemistry.[5]

-

Oxidation: The secondary alcohols can be oxidized to ketones under appropriate conditions.

Experimental Protocols

Proposed Synthesis of this compound

A specific, optimized protocol for the synthesis of this compound is not detailed in the surveyed literature. However, a plausible multi-step synthesis can be proposed based on established carbohydrate chemistry methodologies, such as the selective protection and deprotection of hydroxyl groups. One such approach involves the selective tosylation of the primary hydroxyl group of a protected galactopyranoside, followed by methylation and deprotection.

Step 1: Synthesis of Methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside This intermediate can be prepared from methyl-alpha-D-galactopyranoside through a sequence of tritylation of the primary hydroxyl group, acetylation of the secondary hydroxyls, and subsequent detritylation.

Step 2: Selective 6-O-Methylation A more direct, though potentially lower-yielding, approach would be the selective methylation of a suitably protected galactopyranose derivative. The relative reactivity of the hydroxyl groups often allows for preferential reaction at the more accessible C-6 position.

A Proposed Two-Step Synthesis from a Protected Intermediate:

-

Selective Tosylation of a Protected Galactopyranoside: Starting with a commercially available, suitably protected galactopyranose derivative (e.g., with acetyl or benzyl protecting groups on C-1, C-2, C-3, and C-4), the free primary hydroxyl at C-6 can be selectively tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine.[6]

-

Detosylation and Methylation: The tosyl group is a good leaving group and can be displaced. However, a more controlled approach would be reductive cleavage of the tosyl group to regenerate the hydroxyl, followed by methylation. Alternatively, direct methylation of the partially protected sugar could be attempted.

A proposed workflow for the synthesis is depicted in the diagram below.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton (around 4.5-5.0 ppm with a small coupling constant for the alpha anomer), ring protons (typically in the 3.4-4.2 ppm region), and a singlet for the methyl group protons at the C-6 position (around 3.4 ppm). The chemical shifts can be influenced by the solvent and temperature.[7][8][9][10][11]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the anomeric carbon (around 100 ppm), the ring carbons (in the 60-80 ppm range), and the methyl carbon (around 60 ppm).

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This would be used to determine the molecular weight of the compound. The expected [M+Na]⁺ adduct would be at m/z 217.07.

-

Gas Chromatography-Mass Spectrometry (GC-MS) of a derivatized sample: For detailed structural analysis, the compound can be permethylated, hydrolyzed, reduced, and acetylated to form partially methylated alditol acetates (PMAAs). The fragmentation pattern in GC-MS would confirm the position of the methyl group.[12][13][14][15] The fragmentation typically occurs between carbon atoms in the sugar chain, and the masses of the resulting fragments can elucidate the substitution pattern.[16]

Mandatory Visualizations

Caption: Proposed synthetic workflow for this compound.

Biological Context and Potential Applications

Natural Occurrence

This compound has been identified as a constituent of natural products. It is found in the red marine alga Digenea simplex.[1] It is also a component of porphyran, a complex polysaccharide from red algae of the genus Porphyra, where it exists as 6-O-methyl-D-galactose residues.[17]

Potential Research Applications

While specific biological activities of isolated this compound are not extensively documented, its presence in natural polysaccharides suggests a role in the biological properties of these larger molecules. As a synthetic building block, it is valuable for:

-

Glycobiology Research: The synthesis of oligosaccharides containing this motif can help in elucidating the structure-activity relationships of complex carbohydrates.

-

Drug Development: Monosaccharide derivatives are often explored as potential therapeutic agents, including as inhibitors of enzymes such as O(6)-methylguanine-DNA methyltransferase (MGMT).[3] The unique methylation pattern of this compound could be explored for targeted biological activity.

-

Metabolic Studies: The metabolism of methylated sugars is an area of interest, particularly in organisms that consume algae containing these compounds.[17]

References

- 1. This compound | C7H14O6 | CID 44269524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl-α-D-galactose - Wikipedia [en.wikipedia.org]

- 3. Monosaccharide-linked inhibitors of O(6)-methylguanine-DNA methyltransferase (MGMT): synthesis, molecular modeling, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. Chemical Shift Variations in Common Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. epfl.ch [epfl.ch]

- 12. 5. Mass Spectrometry of Partially Methylated Alditol Acetates [stenutz.eu]

- 13. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-O-Methyl-alpha-D-galactopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for synthesis and characterization, and a summary of the biological context of 6-O-Methyl-alpha-D-galactopyranose. This document is intended to serve as a valuable resource for researchers and professionals involved in carbohydrate chemistry, drug discovery, and glycobiology.

Core Physicochemical Data

This compound is a methylated monosaccharide derivative of galactose. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H14O6 | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| IUPAC Name | (2S,3R,4S,5R,6R)-6-(methoxymethyl)oxane-2,3,4,5-tetrol | [1] |

| CAS Number | 31505-26-7 | [1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound, compiled from established chemical literature.

Synthesis of this compound

The synthesis of this compound typically involves the regioselective methylation of a protected galactose derivative. A common strategy is to protect the more reactive hydroxyl groups, leaving the C-6 hydroxyl group accessible for methylation.

Materials:

-

Methyl α-D-galactopyranoside

-

Dry Pyridine

-

4-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH)

-

Methyl iodide (CH3I)

-

Methanol (MeOH)

-

Chloroform (CHCl3)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Selective Tosylation: To a solution of methyl α-D-galactopyranoside in dry pyridine, cooled to -50°C, add 4-toluenesulfonyl chloride in small portions with stirring. The reaction mixture is kept at a low temperature to favor the tosylation of the primary hydroxyl group at the C-6 position. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water. The resulting precipitate, methyl 6-O-tosyl-alpha-D-galactopyranoside, is collected by filtration and recrystallized from ethanol.[2]

-

Methylation: The purified methyl 6-O-tosyl-alpha-D-galactopyranoside is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF). Sodium hydride is added to the solution to deprotonate the remaining free hydroxyl groups. Subsequently, methyl iodide is added to introduce the methyl group at the C-6 position via nucleophilic substitution of the tosylate group.

-

Deprotection (if necessary): If other protecting groups were used on the other hydroxyl groups, they are removed at this stage using appropriate deprotection conditions.

-

Final Purification: The final product, this compound, is purified by silica gel column chromatography using a suitable solvent system, such as a mixture of chloroform and methanol. The purity of the fractions is assessed by TLC.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a crucial technique for the structural elucidation of this compound.

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent, such as deuterium oxide (D2O) or deuterated chloroform (CDCl3).

-

¹H NMR: The ¹H NMR spectrum will show characteristic signals for the protons in the molecule. The anomeric proton (H-1) will typically appear as a doublet in the downfield region. The methyl group protons will appear as a singlet.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, confirming the presence of the methoxy group and the galactopyranose ring structure.[3]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the synthesized compound.

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. Proper sample preparation is critical for obtaining high-quality data and may involve steps such as denaturation, reduction, and alkylation for larger biomolecules, though simpler protocols are used for small molecules.[4]

-

Analysis: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. The mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺), which should match the calculated molecular weight of 194.18 g/mol . High-resolution mass spectrometry can be used to confirm the elemental formula (C7H14O6).

Biological Context and Potential Applications

6-O-methylated galactose has been identified as a constituent of natural products, such as in the red algae Digenea simplex and Ceramium boydenii.[1][5] Marine bacteria have been shown to possess metabolic pathways to process this methylated sugar.[6] While specific signaling pathways involving this compound are not extensively documented, the broader family of galactose derivatives plays a significant role in various biological processes. Terminal galactose moieties on glycoproteins and glycolipids are crucial for cell-cell recognition, and alterations in galactosylation are associated with various diseases.[7] The unique structural features of methylated sugars make them interesting candidates for the development of enzyme inhibitors or probes to study carbohydrate-protein interactions.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. This compound | C7H14O6 | CID 44269524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. METHYL-ALPHA-D-GALACTOPYRANOSIDE(3396-99-4) 13C NMR [m.chemicalbook.com]

- 4. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. 6-O-Methyl-D-galactose | C7H14O6 | CID 18604925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-O-Methyl-alpha-D-galactopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Methyl-alpha-D-galactopyranose is a monosaccharide derivative of galactose, a fundamental hexose sugar. The presence of a methyl group at the 6-position of the pyranose ring imparts distinct chemical and physical properties that make it a subject of interest in glycobiology and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and characterization, tailored for professionals in research and drug development.

Chemical Identity and Properties

The IUPAC name for this compound is (2S,3R,4S,5R,6R)-6-(methoxymethyl)oxane-2,3,4,5-tetrol .[1] It is a structurally defined carbohydrate with the molecular formula C₇H₁₄O₆ and a molecular weight of 194.18 g/mol .[1][2]

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S,5R,6R)-6-(methoxymethyl)oxane-2,3,4,5-tetrol | [1] |

| Molecular Formula | C₇H₁₄O₆ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| CAS Number | 31505-26-7 | [1] |

Synthesis and Purification

A general experimental workflow for such a synthesis is proposed below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

A potential synthesis could involve the following steps, adapted from protocols for similar compounds[3]:

-

Protection: Reacting α-D-galactopyranose with a suitable protecting group strategy to selectively block the hydroxyl groups at positions 1, 2, 3, and 4, leaving the primary hydroxyl at C6 accessible. This could be achieved through the formation of di-O-isopropylidene or di-O-benzylidene acetals.

-

Methylation: The resulting protected galactopyranose derivative would then be subjected to methylation. A common method involves using a strong base like sodium hydride to deprotonate the C6 hydroxyl, followed by the addition of methyl iodide.

-

Deprotection: The protecting groups would then be removed under conditions that do not affect the newly formed methyl ether at the C6 position. For instance, acetal protecting groups can be cleaved using mild acidic hydrolysis.

-

Purification: The final product, this compound, would be purified from the reaction mixture using techniques such as column chromatography on silica gel.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not extensively published, the following tables provide predicted and reported data for closely related compounds, which can serve as a reference for characterization.

¹H and ¹³C NMR Data:

The following table presents the ¹³C NMR chemical shifts for a related compound, methyl 6-O-tosyl-alpha-D-galactopyranoside, which provides an indication of the expected shifts for the carbon skeleton.

| Carbon Atom | Chemical Shift (δ, ppm) in DMSO-d₆ |

| C-1 | 100.0 |

| C-2 | 67.9 |

| C-3 | 68.3 |

| C-4 | 68.9 |

| C-5 | 68.8 |

| C-6 | 71.0 |

| OCH₃ (anomeric) | 54.6 |

| CH₃ (tosyl) | 21.2 |

| Aromatic C (tosyl) | 127.7, 130.3, 132.4, 145.2 |

| Data from Koos, M., & Gajdos, J. (1997). Methyl 6-O-tosyl-alpha-D-galactopyranoside. Molecules, 2(10), M39. |

Mass Spectrometry:

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of water, formaldehyde, and methoxy groups, which are common fragmentation pathways for methylated monosaccharides.

Biological Significance and Potential Applications

The biological role of this compound is not well-defined in the current scientific literature. However, methylated sugars are known to be components of various natural products with diverse biological activities. The methylation of carbohydrates can significantly alter their biological properties, including their recognition by enzymes and receptors.

Derivatives of galactopyranosides have been investigated for their potential antimicrobial activities.[4] The presence of a hydroxyl group at the C-6 position of α-D-galactopyranoside derivatives has been shown to be important for recognition by certain enzymes, such as α-galactosidases.[4] Therefore, 6-O-methylation could modulate such interactions and potentially lead to the development of enzyme inhibitors or other bioactive molecules.

Given the importance of carbohydrate-protein interactions in various biological processes, this compound could serve as a valuable tool in glycobiology research to probe the specificity of lectins and other carbohydrate-binding proteins.

Conclusion

This compound is a chemically defined monosaccharide derivative with potential applications in glycobiology and drug discovery. While detailed experimental protocols for its synthesis and comprehensive spectroscopic data are not yet widely available, established methods in carbohydrate chemistry provide a clear path for its preparation and characterization. Further research into its biological activities and interactions is warranted to fully elucidate its potential as a research tool and a lead compound for therapeutic development.

References

- 1. 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose | C12H22O11 | CID 6602503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H14O6 | CID 44269524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 6-O-Methyl-alpha-D-galactopyranose as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing 6-O-Methyl-alpha-D-galactopyranose, a methylated monosaccharide, as a versatile tool in glycobiology and related research fields. This document outlines its application in enzyme inhibition assays, lectin binding studies, and as a control molecule in cellular assays, providing a framework for its integration into various research and drug development workflows.

Application as a Competitive Inhibitor of α-Galactosidase

This compound can serve as a competitive inhibitor of α-galactosidases, enzymes that catalyze the hydrolysis of terminal α-galactosyl residues from glycolipids and glycoproteins. Its structural similarity to the natural substrate, galactose, allows it to bind to the active site of the enzyme, thereby inhibiting its activity. This property makes it a valuable tool for studying the kinetics and mechanism of α-galactosidases, as well as for screening for novel inhibitors.

A closely related compound, methyl α-D-galactopyranoside, has been shown to be a potent inhibitor of Debaryomyces hansenii UFV-1 extracellular and intracellular α-galactosidases.[1][2]

Quantitative Data: Inhibition of α-Galactosidase

The following table summarizes the inhibitory activity of methyl α-D-galactopyranoside against α-galactosidases, which can be used as a reference for studies involving this compound.

| Enzyme Source | Inhibitor | Inhibition Type | Ki (mM) |

| Debaryomyces hansenii UFV-1 (extracellular) | Methyl α-D-galactopyranoside | Competitive | 0.82[1][2] |

| Debaryomyces hansenii UFV-1 (intracellular) | Methyl α-D-galactopyranoside | Competitive | 1.12[1][2] |

Experimental Protocol: α-Galactosidase Inhibition Assay

This protocol is adapted from a high-throughput screening assay for α-galactosidase inhibitors and can be used to determine the inhibitory potential of this compound.

Materials:

-

α-Galactosidase (from green coffee beans or other sources)

-

4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal; fluorogenic substrate)

-

This compound (inhibitor)

-

Assay Buffer: 50 mM Citric Acid, 176 mM K₂HPO₄, 0.01% Tween-20, pH 5.9

-

Stop Solution: 0.5 M Sodium Hydroxide, 0.5 M Glycine, pH 11.6

-

384-well black, clear-bottom plates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 445 nm)

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of α-galactosidase in Assay Buffer. The final concentration in the assay will be approximately 1 nM.

-

Prepare a stock solution of 4-MU-α-Gal in DMSO. Dilute in Assay Buffer to the desired concentrations. The final substrate concentration is typically near the Km value (e.g., 40 µM).

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in Assay Buffer.

-

Perform serial dilutions to obtain a range of inhibitor concentrations for IC₅₀ determination.

-

-

Assay Protocol:

-

To the wells of a 384-well plate, add 10 µL of the desired concentration of this compound. For control wells, add 10 µL of Assay Buffer.

-

Add 10 µL of the 4-MU-α-Gal substrate solution to all wells.

-

Initiate the reaction by adding 20 µL of the α-galactosidase solution to each well.

-

Incubate the plate at room temperature for 20 minutes, protected from light.

-

Stop the reaction by adding 30 µL of Stop Solution to each well.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity of each well using a plate reader.

-

Subtract the background fluorescence (wells with no enzyme).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

To determine the Ki and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

-

Application in Lectin Binding Studies

This compound can be employed to investigate the binding specificities of lectins, particularly those that recognize galactose and its derivatives. By using this methylated sugar in competitive binding assays, researchers can probe the importance of the 6-hydroxyl group in lectin-carbohydrate interactions. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on these interactions.

Quantitative Data: Lectin Binding Parameters (Hypothetical)

| Lectin | Ligand | Technique | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Galectin-3 | Lactose | ITC | 200 | -15.2 | 10.1 |

| Galectin-3 | This compound | ITC | TBD | TBD | TBD |

| Peanut Agglutinin (PNA) | D-Galactose | SPR | 120 | - | - |

| Peanut Agglutinin (PNA) | This compound | SPR | TBD | - | - |

| TBD: To Be Determined experimentally. |

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for characterizing the binding of this compound to a lectin using ITC.[3][4]

Materials:

-

Purified lectin (e.g., Galectin-3)

-

This compound

-

ITC Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Dissolve both the lectin and this compound in the same batch of ITC buffer to minimize buffer mismatch heats.

-

Determine the accurate concentrations of the lectin and sugar solutions.

-

Degas both solutions immediately before the experiment.

-

-

ITC Experiment Setup:

-

Load the lectin solution into the sample cell of the calorimeter (e.g., 10-50 µM).

-

Load the this compound solution into the injection syringe (e.g., 10-20 times the lectin concentration).

-

-

Titration:

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform an initial injection of a small volume (e.g., 0.5 µL) to account for dilution effects, followed by a series of larger, equal-volume injections (e.g., 2-3 µL).

-

-

Data Analysis:

-

Integrate the raw titration data to obtain the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).

-

Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) from the obtained parameters.

-

Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol outlines the use of SPR to study the interaction between this compound and an immobilized lectin.[5][6][7]

Materials:

-

Purified, biotinylated lectin

-

Streptavidin-coated sensor chip

-

This compound

-

SPR running buffer (e.g., HBS-EP buffer)

-

SPR instrument

Procedure:

-

Lectin Immobilization:

-

Dock the streptavidin sensor chip in the SPR instrument.

-

Inject the biotinylated lectin over the sensor surface to achieve a stable immobilization level.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of the sugar over the immobilized lectin surface, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between injections if necessary.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Application in Cellular Assays and Drug Development

In a cellular context, this compound can be used as a control compound to investigate galactose-dependent cellular processes. For instance, in studies of cancer cell metabolism, where glucose is replaced with galactose to force cells into oxidative phosphorylation, this compound could be used to probe the specificity of galactose uptake and metabolism.

Experimental Protocol: Competitive Inhibition of Lectin Binding to Cells

This protocol describes a flow cytometry-based assay to assess the ability of this compound to inhibit the binding of a fluorescently labeled lectin to the cell surface.

Materials:

-

Cell line of interest (e.g., macrophages)

-

FITC-labeled lectin (e.g., Maackia amurensis agglutinin (MAA) or Sambucus nigra agglutinin (SNA))

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture and harvest the cells.

-

Wash the cells with cold PBS.

-

-

Competitive Inhibition:

-

Resuspend the cells in PBS containing various concentrations of this compound.

-

Incubate for 30-60 minutes at 4°C.

-

-

Lectin Staining:

-

Add the FITC-labeled lectin to the cell suspension at a predetermined optimal concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing and Analysis:

-

Wash the cells three times with cold PBS to remove unbound lectin.

-

Resuspend the cells in PBS for flow cytometry analysis.

-

Acquire data on the flow cytometer, measuring the mean fluorescence intensity of the cell population.

-

-

Data Interpretation:

-

A decrease in the mean fluorescence intensity in the presence of this compound indicates its ability to competitively inhibit the binding of the lectin to cell surface glycans.

-

These application notes provide a starting point for researchers to utilize this compound as a valuable research tool. The provided protocols can be adapted and optimized for specific experimental needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Galectin Binding by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 6. Evaluation of Galectin Binding by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of galectin binding by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 6-O-Methyl-alpha-D-galactopyranose in Carbohydrate Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Methyl-alpha-D-galactopyranose is a selectively protected monosaccharide that serves as a valuable building block in synthetic carbohydrate chemistry. The presence of a methyl ether at the C-6 position provides a stable protecting group, allowing for regioselective modifications at the remaining hydroxyl groups (C-2, C-3, and C-4). This feature is particularly advantageous in the multi-step synthesis of complex oligosaccharides and glycoconjugates, where precise control over the reactivity of different hydroxyl groups is paramount. These complex carbohydrate structures are crucial in various biological processes, and their synthesis is essential for research in glycobiology, drug discovery, and materials science.

This document provides detailed application notes on the utility of this compound as a glycosyl acceptor and a precursor for further chemical modifications. It also includes detailed experimental protocols for key transformations, based on established methodologies in carbohydrate synthesis.

Application Notes

Selective Glycosyl Acceptor in Oligosaccharide Synthesis

The primary application of this compound is as a glycosyl acceptor in both chemical and enzymatic glycosylation reactions. With the C-6 hydroxyl group blocked, glycosylation can be directed to the more reactive hydroxyl groups. In many galactopyranosides, the C-3 hydroxyl is often more nucleophilic than the C-2 and C-4 hydroxyls, allowing for regioselective formation of β-(1→3) linkages.[1]

Key Advantages:

-

Simplified Synthesis: Eliminates the need for a multi-step protection and deprotection sequence for the C-6 hydroxyl group, streamlining the overall synthetic route.

-

Regiocontrol: Facilitates the regioselective formation of glycosidic bonds at other positions.

-

Stable Protection: The methyl ether is stable to a wide range of reaction conditions used in glycosylation and subsequent transformations.

Precursor for Regioselectively Modified Galactosides

This compound can be used as a starting material for the synthesis of various regioselectively modified galactoside derivatives. By employing appropriate protecting group strategies for the C-2, C-3, and C-4 hydroxyls, a wide range of building blocks can be prepared for the synthesis of biologically active molecules.

Examples of Modifications:

-

Acylation and Alkylation: Selective acylation or alkylation of the remaining hydroxyl groups.

-

Oxidation: Oxidation of specific hydroxyl groups to ketones.

-

Halogenation: Introduction of halo groups for subsequent nucleophilic substitution.

Use in the Synthesis of Biochemical Probes

Modified carbohydrates are essential tools for studying carbohydrate-protein interactions and enzymatic mechanisms. This compound can serve as a scaffold for the synthesis of biochemical probes by incorporating reporter groups such as fluorescent tags or biotin at specific positions.

Quantitative Data Summary

The following table summarizes representative yields for reactions analogous to those involving this compound, as specific data for this compound is not extensively published. These values are indicative of the expected efficiency of such transformations.

| Reaction Type | Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Product | Yield (%) | Reference |

| Glycosylation | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactosyl bromide | Methyl 2,3,4-tri-O-acetyl-beta-D-galactopyranoside | Mercuric cyanide/Mercuric bromide | Peracetylated methyl 6-O-α/β-D-galactopyranosyl-β-D-galactopyranoside | High | [2][3] |

| Regioselective Tosylation | p-Toluenesulfonyl chloride | Methyl alpha-D-galactopyranoside | Pyridine | Methyl 6-O-tosyl-alpha-D-galactopyranoside | 90% | |

| Enzymatic Galactosylation | UDP-galactose | 6-O-substituted 2-acetamido-2-deoxy-β-D-glucopyranosides | Bovine D-galactosyltransferase | 6-O-substituted N-acetyllactosamines | N/A | [4] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3,4-tri-O-benzoyl-6-O-methyl-alpha-D-galactopyranoside (A Representative Protection Protocol)

This protocol describes the benzoylation of the remaining free hydroxyl groups of this compound.

Materials:

-

This compound

-

Anhydrous Pyridine

-

Benzoyl Chloride

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

Dissolve this compound (1.0 g, 5.15 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (2.38 mL, 20.6 mmol, 4 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water (5 mL).

-

Dilute the mixture with DCM (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the title compound.

Protocol 2: Glycosylation using this compound as an Acceptor (A Representative Glycosylation Protocol)

This protocol outlines a general procedure for the glycosylation of a partially protected this compound derivative with a glycosyl donor. Here, we will assume the preparation of a 2,4-di-O-benzyl derivative to direct glycosylation to the 3-OH position.

Part A: Preparation of the Acceptor - Methyl 2,4-di-O-benzyl-6-O-methyl-alpha-D-galactopyranoside

This would involve a multi-step synthesis to selectively protect the 2 and 4 positions, which is beyond the scope of this simplified protocol. We will start with the assumption that this acceptor is available.

Part B: Glycosylation Reaction

Materials:

-

Methyl 2,4-di-O-benzyl-6-O-methyl-alpha-D-galactopyranoside (glycosyl acceptor)

-

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide (glycosyl donor)

-

Anhydrous Dichloromethane (DCM)

-

Silver trifluoromethanesulfonate (Silver Triflate)

-

Activated 4 Å Molecular Sieves

Procedure:

-

To a solution of the glycosyl acceptor (1.0 equivalent) and the glycosyl donor (1.2 equivalents) in anhydrous DCM, add freshly activated 4 Å molecular sieves.

-

Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

-

Cool the reaction mixture to -40 °C.

-

Add a solution of silver triflate (1.2 equivalents) in anhydrous DCM dropwise.

-

Allow the reaction to proceed at -40 °C, monitoring by TLC.

-

Once the reaction is complete, quench by the addition of triethylamine.

-

Filter the mixture through a pad of Celite, washing with DCM.

-

Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting protected disaccharide by silica gel column chromatography.

Visualizations

Caption: Workflow for oligosaccharide synthesis using a 6-O-methylated acceptor.

Caption: Comparison of synthetic strategies for oligosaccharides.

References

- 1. Regioselectivity of glycosylation reactions of galactose acceptors: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Sweet Galactose Transfer: Metabolic Oligosaccharide Engineering as a Tool To Study Glycans in Plasmodium Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transfer of D-galactosyl groups to 6-O-substituted 2-acetamido-2-deoxy-D-glucose residues by use of bovine D-galactosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-O-Methyl-alpha-D-galactopyranose as a Substrate for Glycosyltransferases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of a monosaccharide moiety from a nucleotide sugar donor to an acceptor substrate, which can be a carbohydrate, lipid, or protein. This process, known as glycosylation, is a fundamental post-translational modification that plays a critical role in a wide array of biological processes, including cell-cell recognition, signaling, and immune responses. The substrate specificity of GTs is a key determinant of the final structure and function of glycoconjugates.

This document provides an overview of the potential application of 6-O-Methyl-alpha-D-galactopyranose as a substrate for glycosyltransferases. While specific studies detailing the enzymatic transfer to this particular methylated monosaccharide are not extensively available in the current body of scientific literature, we can extrapolate potential applications and outline general protocols based on established glycosyltransferase assay methodologies. The methylation at the 6-position of the galactose ring introduces a modification that can be used to probe the active site of galactosyltransferases and potentially develop specific inhibitors or novel glycoconjugates.

Potential Applications

The use of this compound as an acceptor substrate in glycosyltransferase-catalyzed reactions can be envisioned in several key research and development areas:

-

Probing Glycosyltransferase Specificity: By comparing the acceptor efficiency of this compound to its unmethylated counterpart, researchers can gain insights into the steric and electronic requirements of the enzyme's active site. A decrease in activity would suggest that the 6-hydroxyl group is a critical recognition point for the enzyme.

-

Development of Glycosyltransferase Inhibitors: If this compound is found to be a poor substrate but still binds to the active site, it could serve as a lead compound for the design of competitive inhibitors. Such inhibitors are valuable tools for studying the biological functions of specific glycosyltransferases and have therapeutic potential.

-

Synthesis of Novel Glycoconjugates: The enzymatic incorporation of 6-O-methylgalactose into oligosaccharides or onto proteins and lipids would generate novel glycoconjugates with potentially altered biological activities. These modified molecules could exhibit increased stability, altered receptor binding properties, or modified immunogenicity.

-

Drug Development: Understanding how methylation affects glycosylation patterns is crucial in drug development. Many therapeutic proteins are glycoproteins, and their efficacy and safety can be influenced by their glycosylation profile. Utilizing substrates like this compound can help in the chemoenzymatic synthesis of glycoproteins with tailored properties.

Data Presentation

As of the current literature review, specific quantitative data on the kinetic parameters of glycosyltransferases with this compound as a substrate are not available. However, a hypothetical comparative study could yield data structured as follows:

Table 1: Hypothetical Kinetic Parameters of a Galactosyltransferase with Galactose and 6-O-Methyl-galactose as Acceptor Substrates

| Acceptor Substrate | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) | Apparent kcat (s-1) | Apparent kcat/Km (s-1M-1) |

| α-D-Galactopyranose | [Value] | [Value] | [Value] | [Value] |

| This compound | [Value] | [Value] | [Value] | [Value] |

This table is for illustrative purposes only. Actual values would need to be determined experimentally.

Experimental Protocols

While specific protocols for this compound are not published, the following are detailed methodologies for general glycosyltransferase activity assays that can be adapted for this substrate.

Protocol 1: Colorimetric Assay for Glycosyltransferase Activity

This protocol is based on the detection of inorganic phosphate released from the nucleotide diphosphate product of the glycosyltransferase reaction, coupled with a phosphatase.[1][2]

Materials:

-

Glycosyltransferase of interest

-

This compound (Acceptor substrate)

-

UDP-galactose (Donor substrate)

-

Alkaline phosphatase

-

Malachite Green Phosphate Assay Kit

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, a known concentration of the glycosyltransferase, and varying concentrations of this compound.

-

Initiate Reaction: Start the reaction by adding a saturating concentration of UDP-galactose.

-

Incubation: Incubate the plate at the optimal temperature for the glycosyltransferase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the glycosyltransferase reaction by adding EDTA to chelate the Mn2+ ions.

-

Phosphatase Reaction: Add alkaline phosphatase to the wells and incubate to release inorganic phosphate from the UDP generated.

-

Phosphate Detection: Add the Malachite Green reagent to the wells.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Use this curve to determine the amount of phosphate produced in each reaction, which is proportional to the glycosyltransferase activity.

Protocol 2: HPLC-Based Assay for Glycosyltransferase Activity

This method directly measures the formation of the product or the consumption of the nucleotide sugar donor by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Glycosyltransferase of interest

-

This compound (Acceptor substrate)

-

UDP-galactose (Donor substrate)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MnCl2)

-

HPLC system with a suitable column (e.g., C18 reverse-phase or anion-exchange)

-

Mobile phase (e.g., phosphate buffer with an organic modifier)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, glycosyltransferase, this compound, and UDP-galactose in a microcentrifuge tube.

-

Incubation: Incubate the reaction at the optimal temperature for the desired time.

-